molecular formula C24H32N2O6 B11640550 [4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11640550
M. Wt: 444.5 g/mol
InChI Key: MBGZCPGYPWKCAK-UHFFFAOYSA-N
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Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a benzoyl group and an ethoxy-methoxyphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Substitution with Benzoyl Group: The piperazine core is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.

    Introduction of Ethoxy-Methoxyphenyl Group: The final step involves the reaction of the intermediate with 3-ethoxy-4-methoxybenzyl chloride under basic conditions to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine can be compared with other similar compounds, such as:

    1-[(3-Methoxy-4-ethoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine: Similar structure but with different positions of methoxy and ethoxy groups.

    1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4-dimethoxybenzoyl)piperazine: Similar structure but with fewer methoxy groups on the benzoyl ring.

    1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)piperazine: Similar structure but with a phenyl group instead of a benzoyl group.

The uniqueness of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C24H32N2O6/c1-6-32-20-13-17(7-8-19(20)28-2)16-25-9-11-26(12-10-25)24(27)18-14-21(29-3)23(31-5)22(15-18)30-4/h7-8,13-15H,6,9-12,16H2,1-5H3

InChI Key

MBGZCPGYPWKCAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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